molecular formula C16H15NO2S B12567575 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 177763-08-5

1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-

Katalognummer: B12567575
CAS-Nummer: 177763-08-5
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: FOHMFPBYHPTHRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Final Modifications: Additional functional groups, such as the methylene group, can be introduced through further reactions like alkylation or other suitable organic transformations.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by the sulfonyl group. Common reagents include nucleophiles like amines or thiols.

    Addition: The methylene group can participate in addition reactions with electrophiles, forming various substituted products.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include sulfone, amine, and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to probe biological pathways and interactions, particularly those involving indole derivatives.

    Medicine: Potential pharmaceutical applications include developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets. The sulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other indole derivatives with sulfonyl groups, such as:

  • 1H-Indole-3-sulfonyl chloride
  • 1H-Indole-2-sulfonyl chloride
  • 1H-Indole-3-methylsulfonyl

Eigenschaften

CAS-Nummer

177763-08-5

Molekularformel

C16H15NO2S

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-methylidene-1-(4-methylphenyl)sulfonyl-2H-indole

InChI

InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-10H,2,11H2,1H3

InChI-Schlüssel

FOHMFPBYHPTHRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=C)C3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.